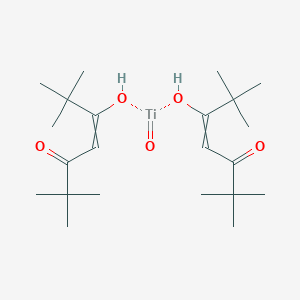
Titanium oxide bis(tetramethylheptanedionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) is an organometallic compound with the empirical formula C22H38O5Ti and a molecular weight of 430.40 g/mol . This compound is known for its use as a catalyst in various chemical reactions and is characterized by its white to off-white powder or crystalline appearance .
Preparation Methods
The synthesis of Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) typically involves the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation techniques . Industrial production methods often utilize metal-organic chemical vapor deposition (MOCVD) due to its adaptability to large-scale processing and excellent composition control .
Chemical Reactions Analysis
Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligand exchange reactions can occur with other β-diketonates or similar ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) involves its role as a catalyst. The titanium center facilitates various chemical transformations by coordinating with substrates and lowering the activation energy of reactions . The molecular targets and pathways involved depend on the specific application, such as polymerization or oxidation reactions.
Comparison with Similar Compounds
Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) can be compared with other similar compounds like:
Titanium tetraisopropoxide: Another titanium-based catalyst used in organic synthesis.
Titanium dioxide: A common titanium compound used in pigments and photocatalysis.
Bis(cyclopentadienyl)titanium dichloride: Used in polymerization reactions.
The uniqueness of Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) lies in its specific ligand environment, which provides distinct catalytic properties and stability under various reaction conditions .
Properties
Molecular Formula |
C22H40O5Ti |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium |
InChI |
InChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;; |
InChI Key |
XIKXPWMOEGTKNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















